molecular formula C14H13N5O4S B11560914 N-carbamimidoyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}benzenesulfonamide

N-carbamimidoyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}benzenesulfonamide

Cat. No.: B11560914
M. Wt: 347.35 g/mol
InChI Key: AGVMXCSKKGLXMT-UHFFFAOYSA-N
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Description

N-carbamimidoyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their wide range of applications in medicinal and pharmaceutical chemistry. The compound features a unique structure that includes a carbamimidoyl group, a nitrophenyl group, and a benzenesulfonamide moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-carbamimidoyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}benzenesulfonamide typically involves the condensation of 4-aminobenzenesulfonamide with an appropriate aldehyde or ketone in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include acetic acid, ethanol, and a suitable catalyst such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-carbamimidoyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-carbamimidoyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of bacterial infections.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-carbamimidoyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-carbamimidoyl-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}benzenesulfonamide
  • N-carbamimidoyl-4-{[(E)-(4-methoxyphenyl)methylidene]amino}benzenesulfonamide
  • N-carbamimidoyl-4-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}benzenesulfonamide

Uniqueness

N-carbamimidoyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}benzenesulfonamide is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.

Properties

Molecular Formula

C14H13N5O4S

Molecular Weight

347.35 g/mol

IUPAC Name

2-[4-[(3-nitrophenyl)methylideneamino]phenyl]sulfonylguanidine

InChI

InChI=1S/C14H13N5O4S/c15-14(16)18-24(22,23)13-6-4-11(5-7-13)17-9-10-2-1-3-12(8-10)19(20)21/h1-9H,(H4,15,16,18)

InChI Key

AGVMXCSKKGLXMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N

Origin of Product

United States

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